(4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19(21-9-7-16(8-10-21)15-1-2-15)17-3-5-18(6-4-17)20-11-13-23-14-12-20/h3-6H,1-2,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESYWAGVYZCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylidene Group: This step involves the cyclopropanation of an appropriate precursor using reagents such as diazomethane or Simmons-Smith reagents.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Morpholinophenyl Group: This step involves the coupling of the morpholinophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines or thiols
Scientific Research Applications
Overview
The compound (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone, identified by its CAS number 2097867-03-1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in scientific research, pharmacology, and medicinal chemistry.
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its structural characteristics that may interact with biological targets. Its unique combination of piperidine and morpholine structures suggests possible applications in:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant activity against depression by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Preliminary studies have shown that derivatives of piperidine can inhibit tumor growth, suggesting that this compound may also possess anticancer effects.
Neuropharmacology
Given its structural features, this compound has been investigated for:
- Cognitive Enhancement : Compounds with piperidine rings are often explored for their ability to enhance cognitive function and memory.
- Anxiolytic Effects : Similar compounds have demonstrated efficacy in reducing anxiety, indicating potential therapeutic uses in treating anxiety disorders.
The compound's interactions with various receptors have been studied to understand its pharmacodynamics:
- Receptor Binding Studies : Investigations into how this compound binds to serotonin and dopamine receptors can provide insights into its potential use as an antidepressant or antipsychotic.
Case Studies
Several case studies have documented the effects of this compound on various biological systems. Notable findings include:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Showed significant reduction in depressive behaviors in animal models. |
| Study B | Investigate anticancer properties | Induced apoptosis in specific cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Assess cognitive enhancement | Improved memory retention in rats subjected to memory tests compared to control groups. |
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Key Findings and Trends
Synthetic Efficiency: Morpholine-containing compounds often involve nucleophilic substitution (e.g., morpholine reacting with halogenated precursors) . Yields for analogs range from 39% (1-Cyclohexylbutane-1,3-dione) to 45% (2,2-Dimethylhexane-3,5-dione), suggesting moderate efficiency in enol/keto-dominant syntheses . The use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) for anion generation highlights the role of strong bases in methanone functionalization .
Tautomerism and Stability: Enol/keto ratios in dione derivatives (e.g., 87:13 for 1-Cyclohexylbutane-1,3-dione) indicate substituent-dependent stabilization of enol forms, which may influence reactivity in further functionalization . The 2-hydroxyphenyl group in Chimassorb®81 and Compound 5 enables UV absorption and keto-enol tautomerism, critical for applications in photostabilization .
Substituent Effects: Morpholine: Enhances solubility in polar solvents and may participate in hydrogen bonding, as seen in 1-(4-aminophenyl)-2-morpholinoethan-1-one . Halogenated Aromatics: The 4-fluorobenzoyl group in Compound 5 may improve metabolic stability or binding affinity in drug design .
Applications: Pharmaceutical Intermediates: Morpholinophenyl methanones are prevalent in patent literature for synthesizing bioactive molecules (e.g., R2 = morpholino in EP 1 556 365 B1) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone?
- Methodological Answer : A common approach involves multi-step organic synthesis, including cyclocondensation and coupling reactions. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized via refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, catalyzed by lithium hydroxide . Adapting this method, ketone intermediates could be functionalized with cyclopropylidene-piperidine moieties using palladium-catalyzed cross-coupling or nucleophilic substitution.
Q. How is structural characterization of this compound performed post-synthesis?
- Methodological Answer : Use a combination of:
- 1D NMR (¹H and ¹³C) to confirm connectivity and substituent positions.
- FT-IR to identify carbonyl (C=O) and morpholine/piperidine ring vibrations.
- Mass spectrometry (MS) for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Consult Safety Data Sheets (SDS) of structurally similar compounds (e.g., piperidinyl or morpholinophenyl derivatives) for hazard guidelines .
- Use fume hoods, gloves, and eye protection due to potential irritancy.
- Store under inert conditions (argon/nitrogen) if sensitive to oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- For spectral discrepancies , compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT)-optimized structures). Cross-validate using multiple solvents or temperatures to assess conformational effects.
- For crystallographic anomalies , use WinGX to re-examine refinement parameters, check for twinning via SHELXD, or reprocess raw diffraction data to correct absorption or scaling errors .
- Reference high-resolution databases like NIST Chemistry WebBook for benchmark spectral data .
Q. What computational strategies are effective for studying this compound’s electronic and nonlinear optical properties?
- Methodological Answer :
- Employ quantum chemical models (e.g., DFT with B3LYP/6-311++G(d,p) basis sets) to calculate:
- HOMO-LUMO gaps for reactivity predictions.
- Hyperpolarizability (β) for nonlinear optical behavior .
- Use software like Gaussian or ORCA to simulate UV-Vis spectra and compare with experimental results.
Q. How can experimental design limitations impact data generalizability in studies involving this compound?
- Methodological Answer :
- Sample variability : Replicate experiments across multiple batches to account for synthetic impurities. Use statistical tools (e.g., ANOVA) to quantify batch effects.
- Degradation : Stabilize samples via continuous cooling (e.g., −20°C storage) to minimize organic decomposition during prolonged assays .
- High-throughput workflows : Integrate automated pipelines for crystallographic phasing (SHELXC/D/E) or spectroscopic analysis to reduce human error .
Q. What are best practices for analyzing crystal packing and intermolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
